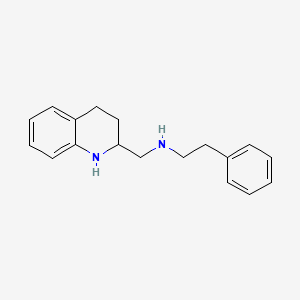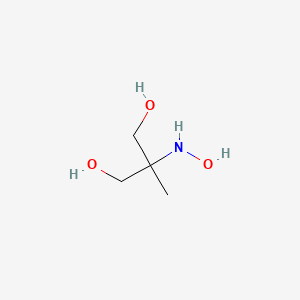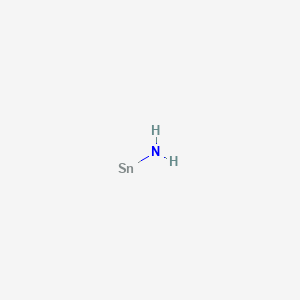
Aminostannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannanamine is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is characterized by the presence of a tin (Sn) atom bonded to an amine group, making it a member of the organotin compounds. These compounds are known for their versatility in chemical reactions and their utility in different industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannanamine can be synthesized through several methods. One common approach involves the reaction of an organotin halide with an amine. For example, the reaction of tributyltin chloride with an amine under controlled conditions can yield stannanamine. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of stannanamine may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Stannanamine undergoes various chemical reactions, including:
Oxidation: Stannanamine can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Stannanamine can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Stannanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Stannanamine derivatives are studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of stannanamine compounds in drug development, particularly for their potential anticancer properties.
Industry: Stannanamine is used in the production of polymers and as a stabilizer in PVC
Mécanisme D'action
The mechanism of action of stannanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific stannanamine derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin dichloride
Comparison
Stannanamine is unique among organotin compounds due to its specific structure and reactivity. Compared to tributyltin chloride, stannanamine may exhibit different reactivity patterns in substitution reactions. Similarly, its biological activity can differ significantly from that of triphenyltin hydroxide and dibutyltin dichloride, making it a compound of interest for specialized applications .
Stannanamine’s versatility and unique properties make it a valuable compound in various fields of research and industry
Propriétés
Formule moléculaire |
H2NSn |
|---|---|
Poids moléculaire |
134.73 g/mol |
InChI |
InChI=1S/H2N.Sn/h1H2;/q-1;+1 |
Clé InChI |
STFSECMHVCFKFX-UHFFFAOYSA-N |
SMILES canonique |
N[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



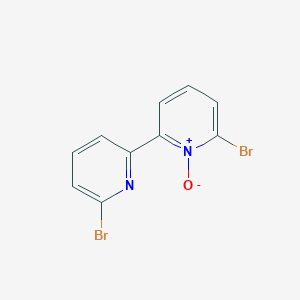
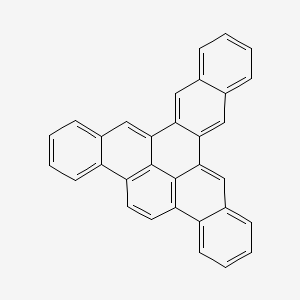
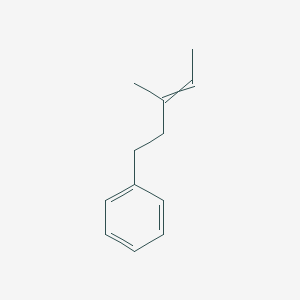


![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
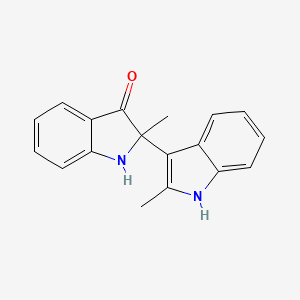
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
